
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and related derivatives, have been synthesized and characterized through various spectroscopic methods. These compounds are studied for their potential applications in scientific research, particularly in biological and materials science contexts. For instance, derivatives of this compound have been synthesized and analyzed through FT-IR, NMR, ESI-MS, and X-ray diffraction techniques to understand their molecular structure and reactivity in different phases (Karrouchi et al., 2020) (Karrouchi et al., 2020).
Molecular Docking and Biological Applications
Molecular docking studies have been conducted to evaluate the potential biological activities of these compounds. These studies help in understanding how these compounds interact with biological targets, which is crucial for designing drugs with specific actions. For example, some derivatives have shown promise as anti-diabetic agents, indicating their potential use in treating diabetes through the inhibition of specific proteins involved in the disease process (Karrouchi et al., 2021) (Karrouchi et al., 2021).
Antimicrobial and Antifungal Activity
These compounds have also been evaluated for their antimicrobial and antifungal activities. Research has shown that some derivatives exhibit significant activity against various pathogens, highlighting their potential as antimicrobial and antifungal agents. This is particularly relevant in the search for new treatments for infections resistant to current medications (Ningaiah et al., 2014) (Ningaiah et al., 2014).
Corrosion Inhibition
Apart from biological applications, these compounds have been studied for their ability to inhibit corrosion, making them of interest in materials science. They have shown efficacy in protecting metals against corrosion in acidic environments, suggesting potential applications in industrial settings to extend the life of metal components (Paul et al., 2020) (Paul et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole compound is then reacted with hydrazine hydrate to form the carbohydrazide derivative. Finally, the carbohydrazide derivative is reacted with (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide to form the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with ethyl acetoacetate to form the pyrazole ring.", "Step 3: Reaction of the resulting pyrazole compound with hydrazine hydrate to form the carbohydrazide derivative.", "Step 4: Reaction of the carbohydrazide derivative with (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide to form the desired compound." ] } | |
CAS番号 |
1393587-68-2 |
製品名 |
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide |
分子式 |
C19H17ClN4O3 |
分子量 |
384.82 |
IUPAC名 |
3-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
InChIキー |
NKECWCMPZSQSAV-SRZZPIQSSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)
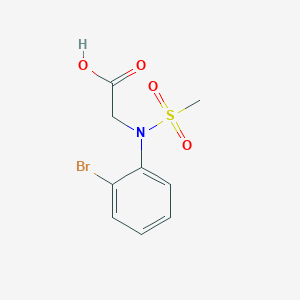
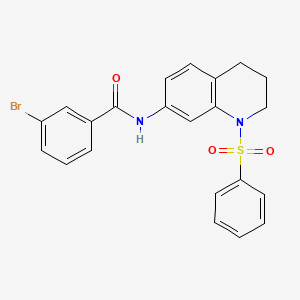
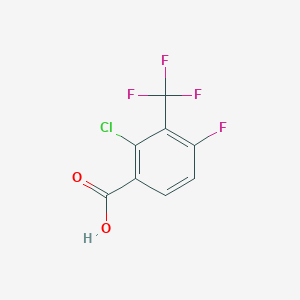
![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)
![N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2477948.png)
![N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2477949.png)

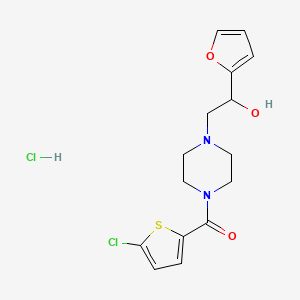
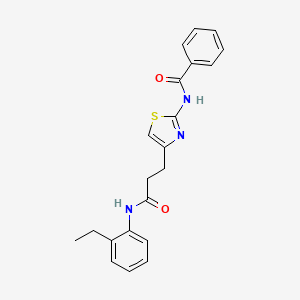
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2477958.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2477959.png)